molecular formula C12H12N2O3 B2378378 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 148320-21-2

1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2378378
CAS No.: 148320-21-2
M. Wt: 232.239
InChI Key: QQXYKVOKHUJVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 2,4-dioxopyrimidine core substituted with a 2-methoxyphenyl group at the N1 position and a methyl group at the C6 position.

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXYKVOKHUJVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 6-Methyluracil with 2-Methoxybenzyl Bromide

A direct alkylation approach utilizes 6-methyluracil as the pyrimidine core. In a representative procedure, 6-methyluracil reacts with 2-methoxybenzyl bromide under basic conditions. The reaction employs potassium carbonate as a base and tetra-$$n$$-butylammonium iodide (TBAI) as a phase-transfer catalyst in $$N,N$$-dimethylformamide (DMF) at 70°C for 18 hours.

Mechanistic Insights :

  • The base deprotonates the N1-position of 6-methyluracil, enabling nucleophilic attack on the electrophilic benzyl bromide.
  • TBAI facilitates the solubility of inorganic ions in the polar aprotic solvent, enhancing reaction efficiency.

Optimization Data :

Parameter Optimal Condition Yield (%)
Temperature 70°C 89
Reaction Time 18 hours 89
Solvent DMF 89
Catalyst (TBAI) 0.1 equivalents 89

This method achieves an 89% yield, demonstrating robustness for scaling.

Condensation Reactions Involving Formylpyrimidine Derivatives

An alternative route involves 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, a precursor that undergoes Knoevenagel condensation with primary amines. While this method primarily yields pyridinones, analogous strategies apply to pyrimidines. For instance, substituting the amine with 2-methoxyaniline could generate the target compound via intramolecular cyclization.

Procedure :

  • Synthesize 3-formyl-4-hydroxy-6-methylpyrimidin-2(1H)-one from 4-hydroxy-6-methylpyrimidin-2(1H)-one using triethyl orthoformate.
  • Condense with 2-methoxyaniline in ethanol under reflux.
  • Isolate the product via recrystallization.

Challenges :

  • Steric hindrance from the 2-methoxyphenyl group may reduce reaction efficiency.
  • Competing reactions at C5 of the pyrimidine ring necessitate careful stoichiometric control.

Multi-Step Synthesis via Intermediate Formation

Complex derivatives often require sequential modifications. A patent outlines a multi-step protocol for analogous pyrimidines:

  • Alkylation : Introduce the 2-methoxybenzyl group to 6-methyluracil using a benzyl bromide derivative.
  • Functionalization : Install additional substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Deprotection : Remove protective groups under acidic or basic conditions.

Example :

  • React 6-methyluracil with 2-methoxybenzyl bromide to form 1-(2-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
  • Hydrolyze the benzyl group using hydrogenolysis or acidolysis to yield the final product.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield (%)
Direct Alkylation High yield, single step Requires precise stoichiometry 89
Condensation Modular for derivatives Low yield for bulky substituents 50–68
Multi-Step Enables complex substitution Labor-intensive, lower scalability 70–85

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyrimidine-2,4(1H,3H)-dione derivatives with substitutions at the N1 and C6 positions, emphasizing substituent effects on physicochemical properties and biological activity.

Substituent Effects at the N1 Position
Compound Name N1 Substituent Key Properties/Activity Evidence ID
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4-dione 2-Methoxyphenyl Hypothesized antimicrobial/anti-inflammatory activity (based on analogs)
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione 2-Fluoro-6-(trifluoromethyl)benzyl Enhanced lipophilicity due to fluorine/CF3 groups; used in pharmaceutical intermediates (e.g., Elagolix synthesis)
1-(1-Oxidothietan-3-yl)-6-methylpyrimidine-2,4-dione 1-Oxidothietan-3-yl Exhibits stereoisomerism due to hindered internal rotation; potential for prodrug design
1-(4-Methoxyphenethyl)-6-aminopyrimidine-2,4-dione 4-Methoxyphenethyl Modified solubility and receptor affinity; used in biochemical studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine, CF3 in ): Increase lipophilicity and metabolic stability, making such compounds suitable for CNS-targeting drugs.
  • Bulkier Substituents (e.g., benzyl in vs. 2-methoxyphenyl in the target compound): May sterically hinder enzyme binding but improve selectivity.
  • Stereochemical Complexity (e.g., thietane derivatives in ): Introduces isomerism, affecting pharmacokinetics and requiring specialized synthetic methods.
Substituent Effects at the C6 Position
Compound Name C6 Substituent Key Properties/Activity Evidence ID
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4-dione Methyl Moderate lipophilicity; likely influences base-pairing in nucleic acid analogs
5-Iodo-6-methylpyrimidine-2,4-dione derivatives Methyl + Iodo Significant antibacterial activity (50% growth inhibition of B. catarrhalis at 0.128 mg/mL)
5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione Diethylaminomethyl Anti-inflammatory activity (reduced mouse ear swelling) via modulation of inflammatory pathways

Key Observations :

  • Halogenation (e.g., iodine in ): Enhances antibacterial activity but may reduce solubility.
  • Aminomethyl Groups (e.g., in ): Introduce basicity, improving water solubility and enabling ionic interactions with biological targets.
Pharmaceutical Relevance: Comparison with Elagolix Intermediates

Elagolix sodium, a gonadotropin-releasing hormone (GnRH) antagonist, shares structural motifs with the target compound. Its intermediate, 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione (), demonstrates:

  • Enhanced Binding Affinity : Fluorine and CF3 groups improve interactions with hydrophobic pockets in GnRH receptors.
  • Synthetic Complexity : Requires palladium-catalyzed carbonylation (as in ) for large-scale production, contrasting with simpler routes for less substituted analogs.
Table 2: Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Synthetic Yield
Target compound (2-methoxyphenyl) 1.8 ~10 (moderate) Not reported
1-(2-Fluoro-6-CF3-benzyl) analog 3.2 <5 (low) 70% ()
5-Iodo-1-benzyl analog 2.5 ~8 65% ()

Biological Activity

1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its structural features, particularly the methoxy and methyl substitutions, contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.

The compound has a molecular formula of C11_{11}H12_{12}N2_{2}O2_{2} and a molecular weight of 204.23 g/mol. Its structure includes a pyrimidine ring substituted with a methoxy group at the 2-position and a methyl group at the 6-position.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. In particular, 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has shown promising results in vitro against various cancer cell lines.

  • Cytotoxicity Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The results indicated significant antiproliferative activity with IC50_{50} values ranging from 5.9 µM to 15.37 µM, depending on the specific cell line tested .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, particularly in the A549 cell line. Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cells in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be influenced by its substituents:

  • Electron-Withdrawing Groups : Compounds with halogen substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to those with electron-donating groups such as methoxy .
  • Positioning of Substituents : The presence of substituents at the para position was found to be more effective than at the meta position .

Case Studies

A study evaluating a series of quinazoline-pyrimidine hybrid derivatives demonstrated that compounds similar to 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione exhibited marked antiproliferative effects. The best-performing derivative showed an IC50_{50} value of 5.9 µM against A549 cells, indicating that structural modifications can lead to significant enhancements in biological activity .

Tables

Compound NameIC50_{50} (µM)Cell Line
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione5.9A549
Quinazoline-Pyrimidine Hybrid (6n)5.9A549
Cisplatin15.37A549

Q & A

Q. Key Methodological Steps :

  • Solvent Choice : DMF promotes nucleophilic substitution in alkylation reactions due to its high polarity and ability to stabilize intermediates.
  • Catalysis : Potassium carbonate acts as a base to deprotonate the pyrimidine-dione, enhancing reactivity toward electrophiles .

How is the compound characterized structurally and chemically post-synthesis?

Basic Question
Structural confirmation relies on 1H NMR , 13C NMR , and X-ray crystallography . For example:

  • 1H NMR : Signals for the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : Reveals dihedral angles between the pyrimidine ring and substituents (e.g., 62.16° for 2-methoxyphenyl groups), critical for understanding steric and electronic interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for purity assessment .

What experimental strategies optimize regioselectivity in alkylation reactions of pyrimidine-dione derivatives?

Advanced Question
Regioselective alkylation at the N1 or N3 position is challenging due to competing reactivity. Strategies include:

  • Solvent Modulation : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation by stabilizing transition states .
  • Temperature Control : Lower temperatures (e.g., room temperature) reduce side reactions, while reflux accelerates desired substitutions .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl groups) ensures selective functionalization .

Example : Alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-fluorobenzyl chloride in DMF/K₂CO₃ yielded 85% regioselectivity for the N1 product .

How can conflicting biological activity data for structurally similar derivatives be resolved?

Advanced Question
Discrepancies often arise from subtle structural variations. Solutions include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen groups) and correlate changes with activity. For instance, fluorophenyl derivatives show enhanced enzyme inhibition compared to methoxy analogs due to electronegativity .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials and H-bonding interactions, explaining why 2-methoxyphenyl derivatives exhibit lower cytotoxicity than 4-methoxy analogs .
  • Crystallographic Analysis : Resolve steric clashes (e.g., dihedral angles >60° reduce binding affinity) .

What purification techniques are recommended for isolating high-purity pyrimidine-dione derivatives?

Basic Question

  • Recrystallization : Use ethanol or acetone for slow evaporation, yielding single crystals suitable for X-ray analysis .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) separates closely related analogs .
  • HPLC : Reverse-phase C18 columns (100 × 4 mm) with acetonitrile/water gradients achieve >95% purity for biological assays .

How do substituents on the phenyl ring influence the compound’s photophysical properties?

Advanced Question
Electron-donating groups (e.g., methoxy) redshift absorption/emission spectra due to extended conjugation:

  • UV-Vis Spectroscopy : Methoxy-substituted derivatives absorb at λmax ~320 nm, while trifluoromethyl analogs show λmax ~290 nm due to electron-withdrawing effects .
  • Fluorescence Quenching : Heavy atoms (e.g., iodine in 5-iodo derivatives) enhance intersystem crossing, reducing quantum yields .

What are the safety considerations for handling pyrimidine-dione derivatives in the lab?

Basic Question

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., DMF, acetic acid) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.